molecular formula C18H22N2O5 B3006705 Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-86-3

Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B3006705
CAS No.: 2034606-86-3
M. Wt: 346.383
InChI Key: GGASXAPFMVSCEI-UHFFFAOYSA-N
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Description

Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.383. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Cycloaddition

Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate, as part of the azaspiro[2.5]octane family, has applications in chemical synthesis. For example, Molchanov and Tran (2013) showed that substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, related to the compound , can be synthesized through a highly regioselective 1,3-dipolar cycloaddition process with methyl 2-benzylidenecyclopropanecarboxylate (Molchanov & Tran, 2013). This highlights its potential role in synthesizing structurally complex and valuable compounds.

Pharmacological Evaluation

In pharmacological research, derivatives of the azaspiro[2.5]octane series have been explored for their potential as dopamine agonists. For instance, Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with various substituents to evaluate their dopamine agonist activity. Although the central nervous system activity was not observed, certain analogues exhibited potent dopamine agonist activity in specific assays (Brubaker & Colley, 1986). This indicates the compound's relevance in developing new pharmacological agents.

Spiro Compound Synthesis

The azaspiro[2.5]octane class, to which the compound belongs, is crucial in synthesizing various spiro compounds. For example, Tsuno, Kondo, and Sugiyama (2006) demonstrated that α-oxo ketenes generated from certain precursors reacted with Schiff bases to produce spiro compounds integrating β-lactam and 1,3-dioxolan-4-one structures (Tsuno, Kondo, & Sugiyama, 2006). Such compounds have a range of applications in medicinal chemistry and materials science.

Future Directions

While specific future directions for the requested compound were not found, similar compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors in its overall impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific details about threshold effects, as well as toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

methyl 6-(1,3-benzodioxol-5-ylmethylcarbamoyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-23-16(21)13-9-18(13)4-6-20(7-5-18)17(22)19-10-12-2-3-14-15(8-12)25-11-24-14/h2-3,8,13H,4-7,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGASXAPFMVSCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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